

# Application Notes and Protocols: JH-RE-06 and Cisplatin Combination Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JH-RE-06**

Cat. No.: **B15586001**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JH-RE-06** is a novel small-molecule inhibitor that targets the REV1-REV7 interface, disrupting mutagenic translesion synthesis (TLS).<sup>[1][2][3]</sup> This mechanism of action makes it a promising candidate for combination therapy with DNA-damaging agents like cisplatin. By inhibiting the REV1/POL $\zeta$ -dependent mutagenic TLS pathway, **JH-RE-06** enhances the cytotoxicity of cisplatin in various cancer cell lines and in vivo models, offering a new strategy to overcome chemoresistance.<sup>[2][4][5]</sup> This document provides detailed application notes and protocols for utilizing **JH-RE-06** in combination with cisplatin.

## Mechanism of Action

**JH-RE-06** functions by preventing the recruitment of the mutagenic DNA polymerase  $\zeta$  (POL $\zeta$ ) to sites of DNA damage.<sup>[1][2]</sup> It achieves this by binding to the C-terminal domain (CTD) of REV1, inducing its dimerization and thereby blocking the interaction between REV1 and the REV7 subunit of POL $\zeta$ .<sup>[2][6]</sup> This disruption of the REV1-REV7 interaction is critical for inhibiting mutagenic TLS, a pathway that allows cancer cells to tolerate DNA damage induced by chemotherapeutics like cisplatin, often at the cost of introducing mutations that can lead to acquired resistance.<sup>[4][5]</sup>

Interestingly, the combination of **JH-RE-06** and cisplatin does not typically lead to an increase in apoptosis. Instead, it has been observed to induce hallmarks of cellular senescence,

including increased expression of p21 and senescence-associated  $\beta$ -galactosidase, followed by cell death.[4][7][8] This suggests a profound alteration in the biological response to cisplatin-induced DNA damage when REV1 is inhibited.

## Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of **JH-RE-06** and cisplatin.

Table 1: In Vitro Efficacy of **JH-RE-06**

| Parameter                    | Value        | Reference |
|------------------------------|--------------|-----------|
| IC50 (REV1-REV7 interaction) | 0.78 $\mu$ M | [1][6]    |
| Kd (binding to REV1 CTD)     | 0.42 $\mu$ M | [1][6]    |

Table 2: In Vitro Combination Therapy Concentrations

| Cell Line                   | JH-RE-06<br>Concentration | Cisplatin<br>Concentration | Effect                                                         | Reference |
|-----------------------------|---------------------------|----------------------------|----------------------------------------------------------------|-----------|
| Rev1 <sup>+/+</sup> MEF     | 1.5 μM                    | 0.5 μM                     | Significantly reduced colony forming ability                   | [2]       |
| Rev1 <sup>-/-</sup> MEF     | 1.5 μM                    | 0.5 μM                     | No significant sensitization to cisplatin                      | [2]       |
| HT1080 (human fibrosarcoma) | 1.5 μM                    | 1 μM                       | Sensitization to cisplatin (abolished by REV1 siRNA knockdown) | [2]       |
| A375 (human melanoma)       | 1.5 μM                    | 1 μM                       | Sensitization to cisplatin (abolished by REV1 siRNA knockdown) | [2]       |

Table 3: In Vivo Xenograft Study Treatment Protocol

| Treatment Group      | Dosage        | Administration Schedule             | Reference |
|----------------------|---------------|-------------------------------------|-----------|
| Vehicle Control      | Saline        | Twice-weekly injections for 5 weeks | [2]       |
| Cisplatin alone      | Not specified | Twice-weekly injections for 5 weeks | [2]       |
| JH-RE-06 alone       | Not specified | Twice-weekly injections for 5 weeks | [2]       |
| JH-RE-06 + Cisplatin | Not specified | Twice-weekly injections for 5 weeks | [2]       |

# Experimental Protocols

## In Vitro Clonogenic Survival Assay

This protocol is adapted from studies evaluating the synergistic effect of **JH-RE-06** and cisplatin on cancer cell survival.[1][2]

### Materials:

- Cancer cell lines (e.g., HT1080, A375)
- Complete cell culture medium
- 6-well plates
- **JH-RE-06** (stock solution in DMSO)
- Cisplatin (stock solution in saline)
- Phosphate-buffered saline (PBS)
- Fixative solution (50% methanol, 10% glacial acetic acid)
- Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid, 46.5% water)

### Procedure:

- Seed 300 cells per well in triplicate in 6-well plates and incubate for 24 hours at 37°C.
- Treat the cells with cisplatin (e.g., 0.5  $\mu$ M) in fresh media for 24 hours.
- Remove the cisplatin-containing media and add fresh media containing **JH-RE-06** (e.g., 1.5  $\mu$ M) for an additional 24 hours.
- Wash the cells with PBS and replace with fresh complete medium.
- Allow the cells to form colonies for 5-7 days.

- Aspirate the media and fix the colonies with the fixative solution for 10 minutes.
- Stain the colonies with the Coomassie Brilliant Blue R-250 solution.
- Count colonies containing at least 40 cells.
- Calculate the surviving fraction for each treatment condition relative to the untreated control.

## In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of **JH-RE-06** and cisplatin combination therapy in a mouse xenograft model.[\[2\]](#)

### Materials:

- Immunocompromised mice (e.g., NCRNU-F nude mice)
- Cancer cells (e.g., A375 human melanoma cells)
- Matrigel (optional)
- Saline
- **JH-RE-06**
- Cisplatin
- Calipers for tumor measurement

### Procedure:

- Subcutaneously inject A375 cells into the flanks of the mice.
- Allow tumors to grow to a palpable size (e.g., approximately 100 mm<sup>3</sup>).
- Randomly assign mice into four treatment groups: saline (vehicle), cisplatin alone, **JH-RE-06** alone, and the combination of **JH-RE-06** and cisplatin.
- Administer the respective treatments via intraperitoneal injection twice weekly for 5 weeks.

- Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
- Monitor animal body weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of **JH-RE-06** Action.

[Click to download full resolution via product page](#)

Caption: In Vitro and In Vivo Experimental Workflow.



[Click to download full resolution via product page](#)

Caption: Synergistic Logic of Combination Therapy.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [axonmedchem.com](http://axonmedchem.com) [axonmedchem.com]
- 4. [pnas.org](http://pnas.org) [pnas.org]
- 5. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 7. REV1 inhibitor JH-RE-06 enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: JH-RE-06 and Cisplatin Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15586001#jh-re-06-and-cisplatin-combination-therapy-protocol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)